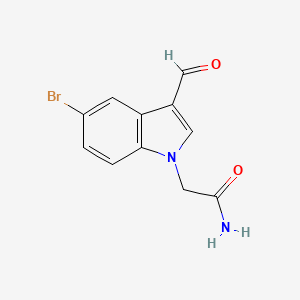

2-(5-bromo-3-formyl-1H-indol-1-yl)acetamide

Description

Properties

IUPAC Name |

2-(5-bromo-3-formylindol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c12-8-1-2-10-9(3-8)7(6-15)4-14(10)5-11(13)16/h1-4,6H,5H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOXJCPBJYZPIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2CC(=O)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355521 | |

| Record name | 2-(5-bromo-3-formyl-1H-indol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510716-35-5 | |

| Record name | 2-(5-bromo-3-formyl-1H-indol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Indole Core Synthesis

The indole scaffold is typically constructed via cyclization strategies. A one-pot method involving 2-halonitrobenzene and cyanoacetamide has been adapted from protocols for 2-amino-indole-3-carboxamides. This approach utilizes an SNAr reaction between 2-bromo-5-nitrobenzene and cyanoacetamide under basic conditions, followed by reduction/cyclization using FeCl3 and Zn (Table 1).

Table 1: Reaction Conditions for Indole Core Formation

| Parameter | Condition | Source |

|---|---|---|

| Base | K2CO3 | |

| Solvent | DMF/Ethanol | |

| Temperature | 80–100°C | |

| Reduction Agents | FeCl3, Zn |

This method yields the unsubstituted indole intermediate, which undergoes subsequent functionalization.

Bromination and Formylation

Bromination at the 5-position is achieved using Br2 in acetic acid or N-bromosuccinimide (NBS) under radical conditions. The 3-formyl group is introduced via the Vilsmeier-Haack reaction, where DMF and POCl3 generate the electrophilic chloroiminium ion, selectively attacking the indole’s 3-position.

Critical Considerations :

Acetamide Installation

Alkylation of the indole nitrogen with bromoacetamide is performed under basic conditions. Sodium ethoxide (21% w/w in ethanol) has replaced NaH in industrial settings due to its lower reactivity with moisture and improved handling. The reaction proceeds via SN2 mechanism, with yields optimized at 40–45°C over 2 hours.

Optimization and Industrial Production

Solvent and Catalyst Systems

Continuous Flow Reactors

Recent patents highlight the adoption of continuous flow systems for:

- Precise temperature control during exothermic steps.

- Reduced reaction times (from 12 hours to 2 hours).

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield | Purity | Scalability | Source |

|---|---|---|---|---|

| One-pot SNAr/Reduction | 68% | >95% | Lab-scale | |

| Sodium Ethoxide Alkylation | 82% | >98% | Industrial |

The sodium ethoxide method outperforms traditional approaches in yield and scalability, though it requires anhydrous conditions.

Challenges and Solutions

- Regioselectivity in Formylation : Directed ortho-metalation using LiTMP ensures precise 3-formyl group placement.

- Byproduct Formation : Side reactions at the 2-position are mitigated by steric hindrance from bromine at C5.

- Purification : Recrystallization from methyl ethyl ketone (MEK) removes unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-3-formyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, solvent such as ethanol or tetrahydrofuran (THF).

Substitution: NaOMe, KOtBu, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products Formed

Oxidation: 2-(5-bromo-3-carboxy-1H-indol-1-yl)acetamide.

Reduction: 2-(5-bromo-3-hydroxymethyl-1H-indol-1-yl)acetamide.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research has indicated that indole derivatives, including 2-(5-bromo-3-formyl-1H-indol-1-yl)acetamide, exhibit significant anticancer activities. The compound's structure allows for interactions with various biological targets, enhancing its potential as an anticancer agent.

- Cytotoxicity Studies : In vitro studies have shown that derivatives of this compound can inhibit the growth of human lung (A549) and cervical (HeLa) cancer cells. For instance, certain analogs have demonstrated higher cytotoxicity than established chemotherapeutic agents like Melphalan .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the substituents on the indole ring can significantly affect its binding affinity and cytotoxic effects. For example, the introduction of electron-withdrawing groups has been shown to enhance the compound's potency against cancer cell lines .

Case Studies and Research Findings

Several studies have explored the applications and efficacy of this compound:

Mechanism of Action

The mechanism of action of 2-(5-bromo-3-formyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Key Observations :

- Electron Effects : The formyl group at position 3 (common in ) introduces electrophilicity, enabling nucleophilic addition reactions or coordination with metal catalysts.

- Hydrogen Bonding : Compounds with furan () or hydroxyl groups () exhibit higher polar surface areas, favoring interactions with biological targets.

Biological Activity

2-(5-bromo-3-formyl-1H-indol-1-yl)acetamide is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound through a detailed examination of its mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features an indole moiety with a bromine atom and a formyl group at the 5 and 3 positions, respectively. Its molecular formula is , with a molecular weight of approximately 256.09 g/mol. The unique structural attributes contribute to its biological activity, particularly in interactions with various biological targets.

The biological effects of this compound are primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit key enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, it may modulate signaling pathways that are crucial for cellular growth and apoptosis.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent:

- Cytotoxicity Studies : In vitro evaluations against human lung cancer (A549) and cervical cancer (HeLa) cell lines revealed that derivatives of this compound exhibited significant cytotoxicity. For instance, certain derivatives showed IC50 values lower than those of established chemotherapeutic agents like Melphalan .

- Mechanism Insights : The most active derivatives were found to induce apoptosis in cancer cells through caspase-dependent pathways. Molecular docking studies indicated that these compounds bind effectively to tubulin, inhibiting polymerization and consequently disrupting mitotic processes .

Antimicrobial Properties

In addition to its anticancer activity, this compound has shown promising antimicrobial properties:

- Inhibition Studies : The compound was evaluated for its antibacterial efficacy against various pathogens. It demonstrated significant activity with minimum inhibitory concentration (MIC) values comparable to or better than standard antibiotics .

| Pathogen | MIC (μg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.25 | Excellent |

| Escherichia coli | 0.50 | Moderate |

| Candida albicans | 0.75 | Moderate |

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Anticancer Efficacy : A study highlighted the enhanced antiproliferative activity of certain derivatives against MDA-MB-231 (breast cancer), A549 (lung cancer), and HT-29 (colorectal cancer) cell lines, indicating that structural modifications can significantly impact efficacy .

- Comparative Analysis : Research comparing various indole derivatives revealed that the presence of electron-withdrawing groups like bromine and formyl enhances biological activity by facilitating stronger interactions with biological targets .

- Synergistic Effects : Some derivatives exhibited synergistic effects when combined with existing antibiotics, enhancing their antimicrobial potency against resistant strains .

Q & A

Q. What are the optimal synthetic routes for 2-(5-bromo-3-formyl-1H-indol-1-yl)acetamide?

- Methodological Answer : A common approach involves multi-step functionalization of the indole core. For example:

Bromination : Introduce bromine at the 5-position of indole using electrophilic brominating agents (e.g., NBS or Br₂ in acetic acid).

Formylation : Use Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the 3-formyl group.

Acetamide Linkage : React the bromo-formyl indole with chloroacetamide under nucleophilic substitution (e.g., in DMF with NaH as a base).

Purification often employs column chromatography (e.g., 70:30 ethyl acetate/hexane) and recrystallization. Yield optimization may require adjusting reaction time (8–12 hours) and catalyst loading (e.g., CuI for azide-alkyne cycloadditions) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- TLC : Monitor reaction progress using silica gel plates (e.g., Rf = 0.30 in 70:30 ethyl acetate/hexane) .

- NMR Spectroscopy : Confirm structure via NMR (e.g., indole NH at δ 10–12 ppm, formyl proton at δ 9.5–10 ppm) and NMR (e.g., acetamide carbonyl at δ 165–170 ppm) .

- Mass Spectrometry : Use HRMS (e.g., FAB-HRMS m/z calculated vs. observed) to verify molecular ion peaks .

Q. What storage conditions ensure compound stability?

- Methodological Answer : Store in airtight, light-resistant containers under refrigeration (2–8°C) to prevent degradation. Avoid moisture and electrostatic charges by using desiccants (e.g., silica gel) and grounding during handling .

Advanced Research Questions

Q. How can researchers address low yields during the coupling of bromo-formyl indole with acetamide precursors?

- Methodological Answer :

- Catalyst Optimization : Screen catalysts (e.g., CuI for azide-alkyne reactions) at 0.5–1.0 equivalents to enhance efficiency .

- Solvent Selection : Polar aprotic solvents like DMF or PEG-400 improve solubility of intermediates. Pre-dry solvents to minimize hydrolysis .

- Temperature Control : Conduct reactions at 35–90°C, balancing kinetic activation with thermal decomposition risks .

Q. How do computational methods (e.g., DFT) validate experimental structural data for this compound?

- Methodological Answer :

- Geometry Optimization : Compare DFT-calculated bond lengths (e.g., C–N at 1.376 Å) and angles (e.g., C–N–C at 124.87°) with single-crystal XRD data .

- Vibrational Analysis : Align computed IR spectra (e.g., carbonyl stretches at 1650–1750 cm⁻¹) with experimental FT-IR results to confirm functional groups .

Q. How to resolve contradictions in spectral data (e.g., NMR vs. MS)?

- Methodological Answer :

- Impurity Profiling : Use LC-MS to detect byproducts (e.g., brominated side products) that may skew NMR integration .

- Isotopic Pattern Analysis : Check HRMS for isotopic signatures (1:1 ratio) to confirm bromine presence .

Q. What reaction mechanisms govern the formation of this compound?

- Methodological Answer :

- Electrophilic Aromatic Substitution : Bromine and formyl groups are introduced via directed electrophilic attack on the indole ring, guided by electron-donating/withdrawing effects .

- Nucleophilic Acetylation : The indole nitrogen attacks chloroacetamide’s α-carbon, facilitated by base (e.g., NaH) to deprotonate the indole NH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.